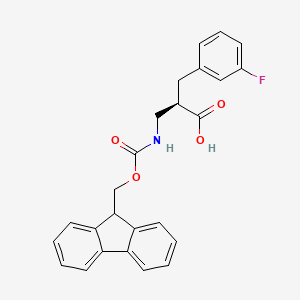
Fmoc-(r)-3-amino-2-(3-fluorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the assembly of peptide chains. The presence of the 3-fluorobenzyl group adds unique chemical properties to the compound, making it valuable in various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with a suitable 3-fluorobenzyl halide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required quality standards for industrial applications.
化学反応の分析
Types of Reactions
Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The 3-fluorobenzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Potassium carbonate in DMF is used for nucleophilic substitution reactions involving the 3-fluorobenzyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives of the compound.
科学的研究の応用
Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a linker in the conjugation of peptides to other biomolecules or surfaces.
Protein Engineering: The compound is employed in the design and synthesis of modified proteins with enhanced properties.
作用機序
The mechanism of action of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the assembly of peptide chains, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide sequence. The 3-fluorobenzyl group can influence the chemical properties and reactivity of the compound, making it suitable for specific applications in peptide and protein chemistry.
類似化合物との比較
Similar Compounds
Fmoc-®-3-amino-2-(3-chlorobenzyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.
Fmoc-®-3-amino-2-(3-bromobenzyl)propanoic acid: Similar structure with a bromine atom instead of fluorine.
Fmoc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the 3-fluorobenzyl group in Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence the reactivity and stability of the compound. These properties make it distinct from other similar compounds and suitable for specific applications in peptide synthesis and drug development.
特性
分子式 |
C25H22FNO4 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChIキー |
QZIRURDGMVMQFK-QGZVFWFLSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC=C4)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
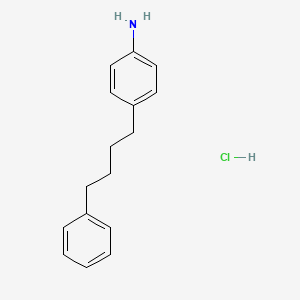
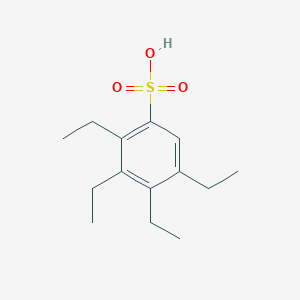
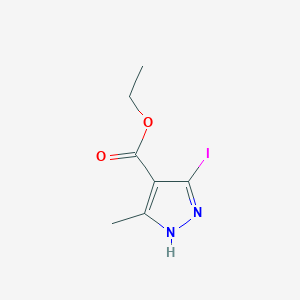
![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
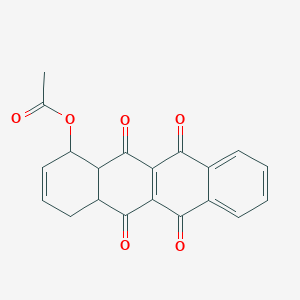



![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
